molecular formula C11H13NO3S B4564714 ethyl N-[3-(2-thienyl)acryloyl]glycinate

ethyl N-[3-(2-thienyl)acryloyl]glycinate

Cat. No.: B4564714
M. Wt: 239.29 g/mol
InChI Key: XETPTONVGMWCKO-AATRIKPKSA-N
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Description

Ethyl N-[3-(2-thienyl)acryloyl]glycinate is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.06161445 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formation and Drug Delivery

Hydrogels formed from (meth)acrylated poly(ethylene glycol) precursors are used in biomedical applications ranging from tissue engineering to biosensors. The specificity and fidelity of the [3+2] cycloaddition reaction synthesize hydrogels with controlled architectures and improved mechanical properties. These hydrogels can be further functionalized to tune the 3D chemical and physical properties of the gel, offering a versatile platform for drug delivery systems (Polizzotti, Fairbanks, & Anseth, 2008).

Polymer Networks and Biomaterials

Poly(ethylene glycol) derivatives, through chemical derivatization, allow for the preparation of tailor-made structures for smart functional materials. Amphiphilic and cationic block copolymers have been developed for the preparation of self-assembled carriers, demonstrating the potential of these compounds in creating innovative materials with desired properties for biomedical applications (Tirelli et al., 2002).

Nanogel Engineering for Drug Delivery

Hybrid poly(ethylene glycol) hydrogels crosslinked with nanogels and nanogel-coated liposome complexes represent a new functional scaffold capable of delivering multiple drugs, proteins, or DNA. These hybrid hydrogels can incorporate various molecules into the nanogel and liposomes and release them in a two-step controllable manner, highlighting the potential of ethyl N-[3-(2-thienyl)acryloyl]glycinate derivatives in the development of advanced drug delivery systems (Sekine et al., 2012).

Environmental Applications

Anaerobic treatability studies of organic toxicants in petrochemical wastes, including ethylene glycol and acrylic acid, reveal the potential for anaerobic treatment of these compounds. Such research suggests the utility of this compound derivatives in environmental remediation and the development of sustainable waste management strategies (Stewart et al., 1995).

Properties

IUPAC Name

ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-12-10(13)6-5-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETPTONVGMWCKO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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